1-Hydroxy-6-methylquinolin-2(1H)-one
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Overview
Description
1-Hydroxy-6-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at position 1 and a methyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methylquinolin-2(1H)-one can be achieved through various methods, including:
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methylquinolin-2(1H)-one depends on its specific interactions with molecular targets. It may involve:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the hydroxyl and methyl groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at position 8.
6-Methylquinoline: A derivative with a methyl group at position 6.
Uniqueness
1-Hydroxy-6-methylquinolin-2(1H)-one is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
90924-02-0 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-hydroxy-6-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI Key |
HIGFPMJYWWGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2)O |
Origin of Product |
United States |
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